3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-10-17(12-3-5-13(19)6-4-12)18(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBYMDIAPSXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromophenyl group. This is followed by the formation of the chromen-4-one core through cyclization reactions. The final step involves the esterification of the chromen-4-one derivative with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromen-4-one core can be subjected to oxidation or reduction under appropriate conditions.
Ester Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized chromen-4-one derivatives.
Reduction: Formation of reduced chromen-4-one derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in research to understand its effects on various biological pathways and targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The bromophenyl group and chromen-4-one core can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Halogen Effects: The target compound’s 4-bromophenyl group increases molecular weight and lipophilicity compared to 4-chlorophenyl () or 2,4-dichlorophenoxy () analogues. Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets .
Ester Group Variations: The acetate group in the target compound is smaller and less polar than the morpholine carboxylate in , which may improve membrane permeability . 4-Bromophenoxy acetate () introduces a bulkier substituent at position 7, likely affecting binding pocket interactions .
Positional Substitutents: Methyl at position 2 (target compound) vs. Ethyl at position 6 () adds hydrophobic character, which could enhance bioavailability but reduce aqueous solubility .
Q & A
Q. What are the recommended synthetic pathways for preparing 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate?
A validated method involves the condensation of 4-hydroxycoumarin derivatives with substituted phenylacetic acids under acidic conditions. For example, esterification at the 7-position can be achieved using acetic anhydride in the presence of pyridine as a catalyst. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Alternative routes may employ microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., bromophenyl protons at δ ~7.5 ppm, methyl groups at δ ~2.3 ppm) .
- IR Spectroscopy : Identification of ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and lactone (chromen-4-one) C=O at ~1680 cm⁻¹ .
- UV/Vis : Absorption maxima near 300–320 nm due to the conjugated coumarin backbone .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C19H15BrO5: 417.0148) .
Q. What in vitro assays are suitable for evaluating its biological activity?
Standard cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) can assess antiproliferative effects. Dose-response curves (0.1–100 μM) and IC50 calculations are critical. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) must be included to validate results .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl substitution) influence bioactivity?
Comparative studies on halogenated analogs (e.g., 4-chlorophenyl derivatives) reveal that bromine’s higher electronegativity enhances electrophilic interactions with cellular targets, increasing cytotoxicity. For example, bromophenyl derivatives showed 30–50% lower IC50 values in breast cancer models compared to chlorophenyl analogs .
Q. What crystallographic data are available for related coumarin derivatives, and how can they inform structural analysis?
Single-crystal X-ray diffraction of analogs (e.g., 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl esters) reveals planar coumarin cores with dihedral angles of 10–15° between the bromophenyl and chromenone rings. Hydrogen bonding between the 4-oxo group and adjacent ester moieties stabilizes the crystal lattice, which can guide solubility optimization .
Q. How can computational methods predict its pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) with cytochrome P450 enzymes predicts metabolic stability. LogP values (~2.5–3.0) suggest moderate lipophilicity, while polar surface area (PSA ~70 Ų) indicates potential blood-brain barrier permeability limitations .
Q. What contradictions exist in reported data on coumarin derivatives, and how should they be resolved?
Discrepancies in cytotoxicity data (e.g., varying IC50 values across studies) may arise from differences in cell line sensitivity or assay protocols. Standardization using NCI-60 cell panels and orthogonal assays (e.g., apoptosis via Annexin V staining) is recommended .
Methodological Guidance
Q. What strategies improve solubility for in vivo studies?
Q. How can researchers validate target engagement in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
